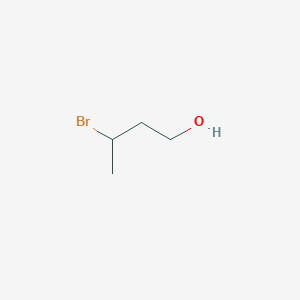

3-Bromobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromobutan-1-ol is an organic compound with the molecular formula C4H9BrO It is a brominated alcohol, where a bromine atom is attached to the third carbon of a butanol molecule

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-butanol is replaced by a bromine atom .

Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the reaction of 1-butanol with a mixture of sulfuric acid and sodium bromide. The sulfuric acid protonates the hydroxyl group, making it a better leaving group, while the sodium bromide provides the bromide ion for substitution .

化学反応の分析

Enzymatic Hydrolysis to Butane-1,3-diol

The most well-documented reaction of 3-bromobutan-1-ol is its enzymatic hydrolysis catalyzed by the haloalkane dehalogenase LinB. This reaction proceeds via nucleophilic substitution, replacing the bromine atom with a hydroxyl group to form butane-1,3-diol.

Reaction Conditions and Mechanism :

-

Catalyst : LinB enzyme (optimal activity at pH 8.5–9.0 and 30°C).

-

Substrate : Racemic this compound.

-

Products : (R)- and (S)-butane-1,3-diol, with enantioselectivity dependent on the substrate configuration .

Key Findings :

-

The reaction exhibits regioselectivity , favoring hydrolysis at the primary halogen position.

-

Enantiomeric excess (ee) of (S)-3-bromobutan-1-ol reaches 80% after 120 minutes under enzymatic conditions .

-

Reaction velocity for this compound hydrolysis is 0.043 mmol/min between 60–90 minutes, accelerating as intermediate concentrations shift .

Table 1: Hydrolysis Kinetics of this compound

| Parameter | Value | Conditions |

|---|---|---|

| Initial reaction velocity | 0.027 mmol/min | 30–60 min, pH 9.0 |

| Maximum ee of (S)-enantiomer | 80% | 120 min, 30°C |

| Final product yield | >95% butane-1,3-diol | 180 min, excess H₂O |

Oxidation Reactions

The primary alcohol group in this compound can undergo oxidation, though the bromine substituent may influence the reaction pathway.

Potential Pathways :

-

Mild oxidation (e.g., pyridinium chlorochromate, PCC): Likely forms 3-bromobutanal.

-

Strong oxidation (e.g., KMnO₄/H⁺): Could yield 3-bromobutanoic acid, though competing elimination or bromine displacement may occur.

Challenges :

-

No direct experimental data on oxidation products were identified in the reviewed literature.

-

Theoretical analysis suggests steric and electronic effects from the bromine atom may favor alternative pathways, such as elimination.

Elimination Reactions

Under basic conditions, this compound may undergo dehydrohalogenation to form alkenes.

Proposed Mechanism :

-

Base (e.g., NaOH): Abstracts a β-hydrogen, leading to the formation of 1,3-butadiene derivatives.

-

Leaving group : Bromine facilitates E2 elimination.

Example :

This compound+NaOH→1,3-butadiene+NaBr+H₂O

Limitations :

-

No experimental studies confirming specific alkene products were found in the provided sources.

Esterification

-

Reacts with acyl chlorides or anhydrides to form esters (e.g., 3-bromobutyl acetate).

-

Conditions : Acid catalysis (e.g., H₂SO₄) at 60–80°C.

Nucleophilic Substitution

-

Bromine can be replaced by nucleophiles like CN⁻ or NH₃.

-

Example :

This compound+KCN→3-cyanobutan-1-ol+KBr

Comparison with Analogous Halogenated Alcohols

Table 2: Reactivity Comparison of Halogenated Butanols

| Compound | Hydrolysis Rate (Relative) | Preferred Reaction Pathway |

|---|---|---|

| This compound | 1.0 | Enzymatic substitution |

| 4-Bromobutan-2-ol | 2.5 | Acid-catalyzed elimination |

| 2-Chlorobutan-1-ol | 0.7 | SN2 substitution |

科学的研究の応用

Organic Synthesis

3-Bromobutan-1-ol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block in organic chemistry.

The compound has been studied for its biological properties, particularly its antibacterial and cytotoxic effects.

Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial activity against several bacterial strains, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Bacillus subtilis | 16 |

This data suggests that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.

Cytotoxic Activity : The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings indicate that this compound can inhibit cell growth effectively, particularly in lung and cervical cancers, highlighting its potential as a lead compound for developing new anticancer agents.

Industrial Applications

In addition to its role in scientific research, this compound is employed in industrial settings for:

- Production of Specialty Chemicals : It serves as a building block for synthesizing polymers, resins, and other industrial chemicals.

- Development of Therapeutics : The compound is utilized in drug development due to its biological activity, particularly in creating new antimicrobial and anticancer agents.

Case Studies

Case Study on Antibacterial Efficacy : A study focusing on various derivatives of brominated alcohols demonstrated that structural modifications could enhance antibacterial properties against resistant strains. This research emphasizes how chemical modifications can optimize efficacy.

Case Study on Cytotoxicity : In vitro studies on HeLa cells treated with varying concentrations of this compound showed a dose-dependent response in cell viability. This indicates its potential therapeutic application in oncology.

作用機序

The mechanism of action of 3-Bromobutan-1-ol primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

1-Bromo-2-butanol: Similar structure but with the bromine atom on the second carbon.

2-Bromo-1-butanol: Bromine atom on the first carbon.

4-Bromo-1-butanol: Bromine atom on the fourth carbon.

Uniqueness: 3-Bromobutan-1-ol is unique due to its specific positioning of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for different chemical behavior compared to its isomers .

特性

分子式 |

C4H9BrO |

|---|---|

分子量 |

153.02 g/mol |

IUPAC名 |

3-bromobutan-1-ol |

InChI |

InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |

InChIキー |

ZVWPDURJKLPNAL-UHFFFAOYSA-N |

正規SMILES |

CC(CCO)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。